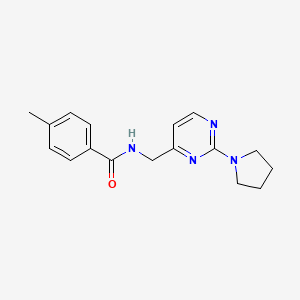

N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned seems to be a complex organic molecule. It contains several functional groups, including a carboxamide, a sulfonyl group, and a quinoline . These types of compounds are often used in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group might undergo hydrolysis, and the sulfonyl group might participate in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, its solubility can be tested in different solvents, and its melting point and boiling point can be determined .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on derivatives and analogs of quinoline compounds has revealed their importance in the synthesis of potential therapeutic agents and their role in understanding chemical reactions. For example, studies have explored the cyclization processes involving quinoline derivatives to yield specific anilides of hydroxy-quinoline sulfonic acid, showcasing the versatility of these compounds in synthetic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Similarly, the exploration of substituents like methoxy, ethoxy, and mercapto on quinazoline antifolates has provided insights into the synthesis and potential antitumor applications of these compounds (Marsham, Chambers, Hayter, Hughes, Jackman, O'Connor, Bishop, & Calvert, 1989).

Antimicrobial and Antitumor Applications

Some research has focused on the antimicrobial properties of quinazolinone and thiazolidinone derivatives, highlighting their potential in addressing bacterial and fungal infections (Desai, Dodiya, & Shihora, 2011). Additionally, the synthesis of quinazoline derivatives has been directed towards evaluating their antitumor activities, with some compounds showing promising results in preclinical models (Liu, Lin, Penketh, & Sartorelli, 1995).

Chemical Reactions and Methodologies

The development and study of reactions involving quinoline and isoquinoline derivatives have been a significant area of research, contributing to the field of heterocyclic chemistry. These studies not only enhance our understanding of chemical reactions but also pave the way for the synthesis of novel compounds with potential pharmaceutical applications. For instance, the investigation into the synthesis and alkylation of dihydroquinazolines has revealed nuanced insights into the reactivity and functionalization of these molecules (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves the condensation of 2,3-dimethylaniline with 4-methoxybenzenesulfonyl chloride to form N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to form the target compound.", "Starting Materials": [ "2,3-dimethylaniline", "4-methoxybenzenesulfonyl chloride", "7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethylaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide.", "Step 2: Reaction of N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide with 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the target compound N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide." ] } | |

CAS-Nummer |

892739-69-4 |

Molekularformel |

C25H22N2O6S |

Molekulargewicht |

478.52 |

IUPAC-Name |

N-(2,3-dimethylphenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |

InChI |

InChI=1S/C25H22N2O6S/c1-14-5-4-6-20(15(14)2)26-24(29)16-7-12-19-21(13-16)27-25(30)23(22(19)28)34(31,32)18-10-8-17(33-3)9-11-18/h4-13H,1-3H3,(H,26,29)(H2,27,28,30) |

InChI-Schlüssel |

ICRRVLIOQUSJQL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)

![Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B2959067.png)

![3-chloro-2-({7-[(Z)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2959068.png)

![3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-phenylurea](/img/structure/B2959071.png)

![[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2959073.png)

![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)

![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)

![6-{5-[6-(Trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2959088.png)